

Structural activity relationship (SAR) studies of 1,4-diazepane derivatives

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Compound of Interest

1-[(4-Methylphenyl)methyl]-1,4diazepane

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The 1,4-Diazepane Scaffold: A Privileged Structure in Drug Discovery

The seven-membered 1,4-diazepane ring system is a recognized "privileged structure" in medicinal chemistry, owing to its conformational flexibility and ability to present substituents in three-dimensional space. This has led to its incorporation into a wide array of biologically active molecules, with derivatives showing promise as anticancer, antithrombotic, and central nervous system (CNS) agents. This guide provides a comparative analysis of the structural activity relationships (SAR) of 1,4-diazepane derivatives across different therapeutic targets, supported by experimental data and methodologies.

Anticancer Activity of 1,4-Diazepane Derivatives

A notable area of investigation for 1,4-diazepane derivatives is in oncology. Studies have explored their potential as protein synthesis inhibitors and their ability to induce cell cycle arrest and apoptosis in cancer cells.

Comparison of Anticancer Activity



Compound	Target/Activity	IC50 (μM)	Cell Line(s)	Reference
52b (BZD derivative)	Protein Synthesis Inhibition	0.24 (average GI50)	60 human tumor cell lines	[1]
7c	Anticancer	4.4-13	HepG-2, MCF-7, HCT-116	[2]
7e	Anticancer	4.4-13	HepG-2, MCF-7, HCT-116	[2]
7f	Anticancer	4.4-13	HepG-2, MCF-7, HCT-116	[2]

Key SAR Insights:

- The 1,4-benzodiazepine-2,5-dione skeleton has been identified as a potent pharmacophore for anticancer activity, with compound 52b demonstrating broad-spectrum antiproliferative effects.[1]
- For cyclohepta[b]thieno[2,3-e][3][4]diazepine derivatives, specific substitution patterns on the
 aryl ring attached to the diazepine nucleus are crucial for potent anticancer activity against
 various cell lines.[2]

Experimental Protocols

In Vitro Anticancer Screening:[2] Human tumor cell lines (MCF-7, HCT-116, and HepG-2) were used. The cells were exposed to the test compounds at various concentrations for a specified period. The cell viability was determined using the MTT assay. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.

Protein Synthesis Inhibition Assay:[1] Polysome profile analysis was used to assess the effect of the compounds on protein synthesis. Cancer cells were treated with the test compound, and cell lysates were subjected to sucrose gradient centrifugation. The distribution of ribosomes in the resulting gradient was analyzed to determine if there was a shift from polysomes (actively translating ribosomes) to monosomes, which would indicate an inhibition of translation initiation.



Antithrombotic Activity of 1,4-Diazepane Derivatives

1,4-Diazepane derivatives have been designed as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade, making them potential antithrombotic agents.

Comparison of Factor Xa Inhibitory Activity

* Compound	Target	IC50 (nM)	Key Structural Feature	Reference
13 (YM-96765)	Factor Xa	6.8	1,4-diazepane moiety designed to interact with the S4 aryl- binding domain	[3]

Key SAR Insights:

• The 1,4-diazepane moiety serves as a scaffold to correctly position an aryl group to interact with the S4 binding pocket of the fXa active site. This interaction is critical for potent inhibitory activity.[3]

Experimental Protocols

Factor Xa Inhibitory Activity Assay:[3] The inhibitory activity of the compounds against fXa was measured using a chromogenic substrate. The assay was performed in a buffer solution containing purified fXa. After incubation with the inhibitor, a chromogenic substrate was added, and the rate of its cleavage by fXa was monitored spectrophotometrically. The IC50 value was determined from the dose-response curve.

CNS Activity of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is also found in compounds targeting the central nervous system, including ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders.

Comparison of Sigma Receptor Affinity



Compound	Target	Ki (nM)	Key Structural Feature	Reference
2c	σ1 Receptor	8	Benzofuran- substituted diazepane	[5]
3c	σ1 Receptor / σ2 Receptor	8.0 / 28	2,4-dimethyl substituted benzofuran diazepane	[5]
2d	σ1 Receptor	19	Quinoline- substituted diazepane	[5]

Key SAR Insights:

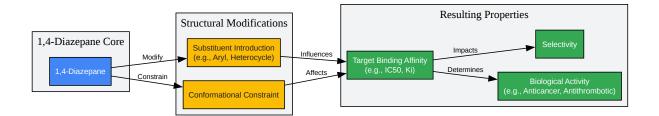
- A bulky diazepane spacer can improve the affinity for both $\sigma 1$ and $\sigma 2$ receptors compared to a piperidine ring.[5]
- Bicyclic derivatives, such as those containing benzofuran or quinoline moieties, generally exhibit higher affinity for sigma receptors.[5]
- The substitution pattern on the aromatic ring can influence selectivity between $\sigma 1$ and $\sigma 2$ receptors.[5]

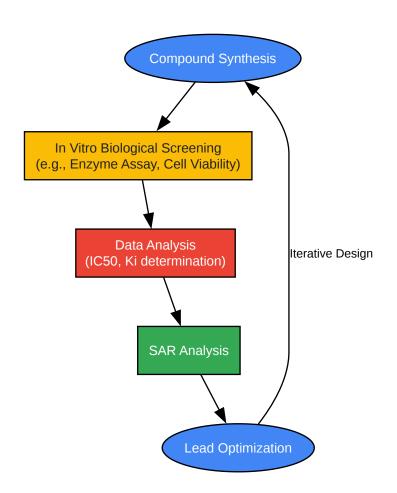
Experimental Protocols

Sigma Receptor Binding Assay:[5] Radioligand binding assays were performed using cell membrane preparations expressing either $\sigma 1$ or $\sigma 2$ receptors. The ability of the test compounds to displace a specific radioligand (e.g., [3H]-pentazocine for $\sigma 1$) was measured. The Ki value, representing the inhibitory constant, was calculated from the IC50 value.

Visualizing SAR and Experimental Workflows







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